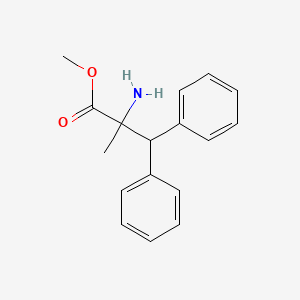
Methyl 2-amino-2-methyl-3,3-diphenylpropanoate
Descripción general
Descripción
“Methyl 2-amino-2-methyl-3,3-diphenylpropanoate” is a chemical compound with the CAS Number: 1178636-66-2 . It has a molecular weight of 269.34 .
Molecular Structure Analysis
The InChI code for “Methyl 2-amino-2-methyl-3,3-diphenylpropanoate” is 1S/C17H19NO2/c1-17(18,16(19)20-2)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,18H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Synthesis Methods
- The synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol highlights a method starting from cinnamic acid through a five-step procedure, providing a cost-efficient and large-scale applicable route for synthesizing related compounds (Shaojie, 2004).
Chemical Transformations
- A novel one-pot non-transition metal mediated deprotection of N-allyloxycarbonyl amine using iodine in wet acetonitrile was demonstrated in the synthesis of methyl (2 S)-2-amino-4-oxo-2,4-diphenylbutanoate, showing high yield and preservation of optical purity in chiral substrates (Szumigala et al., 2005).
- Photoinduced nucleophilic addition of ammonia and alkylamines to aryl-substituted alkenes in the presence of p-dicyanobenzene was studied, yielding N-substituted 2-amino-1,1-diphenylpropane among other products, indicating the compound's role in photoamination processes (Yamashita et al., 1991).
Photopolymerization
- The compound was investigated as a part of a novel alkoxyamine bearing a chromophore group, proposed as a photoiniferter. Its use in nitroxide-mediated photopolymerization was explored, indicating potential applications in photopolymerization processes (Guillaneuf et al., 2010).
Enzymatic Hydrolysis
- The enzymatic hydrolysis of derivatives of the compound, such as methyl d,l-3,3-difluorophenyl alanate, was studied. This research revealed the compound's potential in producing enantiomerically pure amino acids, an important aspect in pharmaceutical and chemical synthesis (Ayi et al., 1995).
Organotin(IV) Complexes
- Amino acetate functionalized Schiff base organotin(IV) complexes were synthesized and tested for cytotoxicity against various human tumor cell lines, indicating potential in anticancer drug development (Basu Baul et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2-amino-2-methyl-3,3-diphenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-17(18,16(19)20-2)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBPTLCJOFTQLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-methyl-3,3-diphenylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




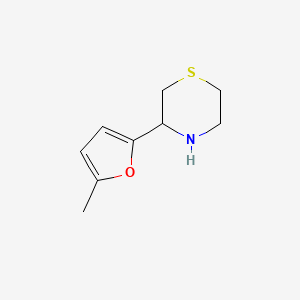
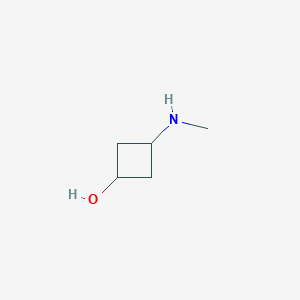
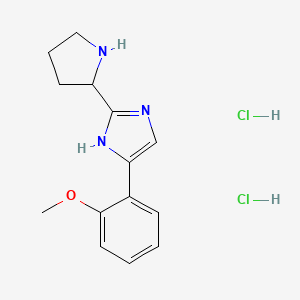
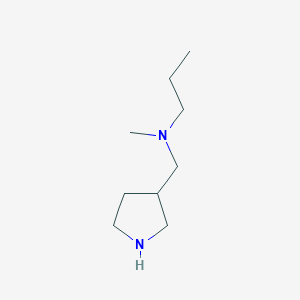
![N-benzyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B1423378.png)
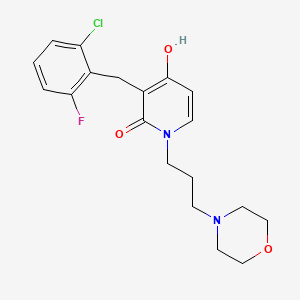
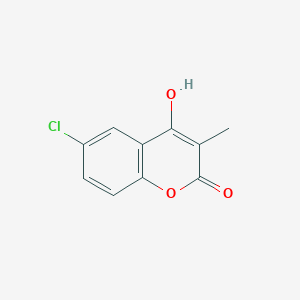
![Methyl 2-[(fluorosulfonyl)methyl]benzoate](/img/structure/B1423381.png)

![N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1423390.png)
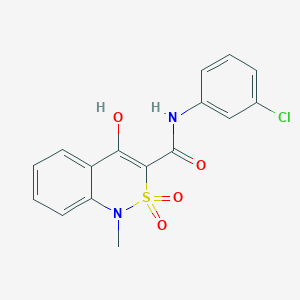
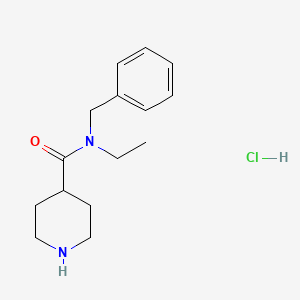
![N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B1423396.png)